1-Isopropyl-1H-imidazole-5-carbaldehyde

Description

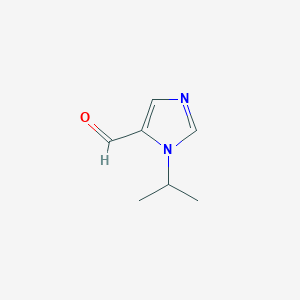

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-5-8-3-7(9)4-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIWEUWQSDSUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Isopropyl 1h Imidazole 5 Carbaldehyde

Established Synthetic Pathways to 1-Isopropyl-1H-imidazole-5-carbaldehyde and its Analogues

The synthesis of substituted imidazoles has evolved significantly, with modern chemistry favoring methods that are efficient, selective, and environmentally conscious. asianpubs.orgnumberanalytics.com The development of novel routes for the regiocontrolled synthesis of these heterocycles is of strategic importance due to their wide range of applications. rsc.orgrsc.org

One-pot multi-component reactions (MCRs) have become a prominent strategy in organic synthesis for their high atom economy, efficiency, and operational simplicity. tandfonline.comrsc.org These reactions allow for the construction of complex molecules like polysubstituted imidazoles from simple, readily available starting materials in a single step. tandfonline.com

A common approach for synthesizing tri- and tetrasubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). rsc.orgacs.org This method has been successfully employed under various conditions, including solvent-free and ionic liquid-promoted procedures, to generate a diverse library of imidazole (B134444) derivatives. asianpubs.orgrsc.orgtandfonline.com For instance, the reaction of benzil, an aldehyde, an amine, and ammonium acetate can be catalyzed by various agents to produce tetrasubstituted imidazoles in high yields. rsc.org

Specifically for this compound, a one-pot synthesis can involve reacting the precursor, 1-isopropyl-1H-imidazole, with a chloroform (B151607) derivative in the presence of an oxidizing agent. smolecule.com

Table 1: Examples of One-Pot Syntheses for Substituted Imidazoles

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzil, Aldehyde, Ammonium Acetate | Ionic Liquid (TEAA), 120°C | 2,4,5-Trisubstituted Imidazole | tandfonline.com |

| Benzil, Aldehyde, Primary Amine, Ammonium Acetate | Trityl Chloride, 90°C, Solvent-free | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |

Catalysis is central to the modern synthesis of imidazoles, offering enhanced reaction rates, higher yields, and improved selectivity. numberanalytics.comacs.org A wide spectrum of catalysts, including transition metals, organocatalysts, and solid-supported acids, have been developed. acs.orgtandfonline.com

Transition metal catalysts, such as those based on nickel, copper, and rhodium, are particularly effective. acs.orgorganic-chemistry.org Nickel-catalyzed reactions have been specifically noted for the synthesis of imidazole derivatives. smolecule.com One such method involves the nickel-catalyzed addition and subsequent cyclization of amido-nitriles to form the imidazole ring. smolecule.com Another example is the use of a Schiff's base nickel complex catalyst in a microwave-assisted, one-pot synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate, which offers excellent yields and catalyst reusability. organic-chemistry.org

Other metals like copper have also been employed extensively. Copper-catalyzed methods include the [3+2] cycloaddition reaction to create multisubstituted imidazoles and the oxidative diamination of terminal alkynes with amidines. organic-chemistry.org

Table 2: Catalysts in Imidazole Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Transition Metal | Nickel Complex | Synthesis of 2,4,5-trisubstituted imidazoles | organic-chemistry.org |

| Transition Metal | Copper(II) Chloride | Regioselective diamination of terminal alkynes | organic-chemistry.org |

| Transition Metal | Ruthenium(II) Complex | Borrowing hydrogen protocol for C-2, C-4, C-5 substitution | rsc.org |

| Organocatalyst | DABCO | Multi-component condensation strategy | tandfonline.com |

| Acid Catalyst | Trityl Chloride | One-pot multi-component condensation | rsc.org |

Achieving regioselectivity—the control of substituent placement on the imidazole ring—is a critical challenge in synthetic chemistry. rsc.org The development of methods that provide predictable and selective access to specific isomers, such as 1,4- or 1,5-disubstituted imidazoles, is highly valuable. nih.govpsu.edu

One successful strategy for the regioselective synthesis of 1,4-disubstituted imidazoles involves a sequence starting from a glycine (B1666218) derivative. nih.govpsu.edu This process proceeds through a 2-azabuta-1,3-diene intermediate, onto which an amine nucleophile adds, leading to a transamination and cyclization cascade that yields the desired imidazole with complete regioselectivity. nih.govpsu.edu This method is robust, tolerating significant steric and electronic variation in the amine component. psu.edu

However, the synthesis of 1,5-disubstituted imidazoles, such as this compound, can be complicated by rearrangement reactions. psu.edu For example, the generation of 1-protected 4-bromoimidazol-5-yllithium compounds, intended as precursors to 5-carbaldehydes, can undergo transmetallation, leading to the formation of the isomeric 2-carbaldehyde as a major product. psu.edursc.org This highlights the importance of carefully selecting synthetic routes to avoid undesired isomerization and achieve regiocontrol. psu.edu

Functional Group Interconversions of the Carbaldehyde Moiety

The carbaldehyde group at the C-5 position of this compound is a versatile functional handle, enabling further molecular elaboration through various transformations. smolecule.comresearchgate.net The most fundamental of these are oxidation and reduction reactions, which convert the aldehyde into a carboxylic acid or an alcohol, respectively. smolecule.com

The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid. smolecule.com This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of common oxidizing agents. smolecule.com

Studies on the enzymatic oxidation of imidazole-derived aldehydes have shown that the carbaldehyde group at position 4 (structurally analogous to position 5) is oxidized more rapidly than one at position 2. nih.gov This suggests that the C-5 aldehyde is readily susceptible to oxidation.

Table 3: Reagents for Oxidation of Aldehydes

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | smolecule.com |

| Chromium Trioxide (CrO₃) | Carboxylic Acid | smolecule.com |

Conversely, the carbaldehyde group can be reduced to a primary alcohol. smolecule.com This conversion is typically achieved using hydride-based reducing agents. The resulting alcohol provides a new site for further functionalization, such as esterification or etherification.

Table 4: Reagents for Reduction of Aldehydes

| Reducing Agent | Product | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcohol | smolecule.com |

Imidazole Ring Substitution and Derivatization

The reactivity of this compound is dictated by the electronic properties of the imidazole ring and its substituents. The N-1 isopropyl group and the C-5 carbaldehyde group exert significant influence on the molecule's stability and reaction patterns. numberanalytics.com

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.netnih.gov However, the substitution pattern in this compound is controlled by the directing effects of its two substituents.

Electrophilic Substitution: The N-1 isopropyl group is weakly electron-donating by induction, which tends to activate the imidazole ring towards electrophiles. Conversely, the 5-carbaldehyde group is strongly electron-withdrawing and deactivating due to both inductive and resonance effects. libretexts.orglumenlearning.com In electrophilic aromatic substitution, such deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org

For the this compound ring, the available positions for substitution are C-2 and C-4.

Attack at C-4: The electron-donating isopropyl group at N-1 would activate the adjacent C-2 and C-5 positions. The carbaldehyde at C-5 deactivates the ring, particularly the ortho (C-4) and para (C-2) positions.

Attack at C-2: This position is electronically distinct. It is situated between two nitrogen atoms and is generally the most electron-deficient carbon in the unsubstituted imidazole ring, making it less favorable for electrophilic attack unless activated.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an imidazole ring is generally difficult unless a good leaving group is present and the ring is sufficiently activated by strong electron-withdrawing groups. globalresearchonline.netpharmaguideline.com The this compound molecule does not inherently possess a leaving group on the ring. Therefore, direct nucleophilic substitution on the carbon atoms of the imidazole ring is not a typical reaction pathway. However, if a halogen were introduced at the C-2 or C-4 position, the presence of the electron-withdrawing carbaldehyde group would facilitate its displacement by a nucleophile. pharmaguideline.com

Table 1: Predicted Reactivity for Ring Substitution of this compound

| Reaction Type | Position | Directing Group Effects | Predicted Reactivity |

|---|---|---|---|

| Electrophilic Substitution | C-4 | Meta to deactivating -CHO group | Favored, but overall reactivity is low |

| Electrophilic Substitution | C-2 | Para to deactivating -CHO group | Disfavored |

| Nucleophilic Substitution | C-2, C-4 | Requires a leaving group; activated by -CHO group | Plausible if a halogen is pre-installed |

This compound is a valuable building block for constructing more complex molecular architectures, primarily through reactions involving the versatile carbaldehyde functional group. Research on analogous 5-imidazole-carbaldehydes demonstrates their utility in forming fused heterocyclic systems. researchgate.netdergipark.org.tr

A primary strategy involves the condensation of the aldehyde with various binucleophiles to form new rings. For example, a two-step reaction sequence can be employed, analogous to the derivatization of 4-methyl-5-imidazole carbaldehyde. researchgate.net This involves an initial reaction, such as a Knoevenagel condensation or Schiff base formation, followed by an intramolecular cyclization.

Example Synthetic Pathway to Fused Imidazoles:

Oxime Formation and Reduction: The carbaldehyde can be converted to an oxime, which is then reduced to an aminomethyl group. This amine can serve as a handle for further annulation reactions.

Condensation with o-substituted anilines: Reaction with compounds like 2-aminophenols, 2-aminothiophenols, or 1,2-diaminobenzenes can lead to the formation of imidazole-fused benzoxazoles, benzothiazoles, and benzimidazoles, respectively. researchgate.net

This approach highlights how the aldehyde function serves as the key reactive site for elaborating the core imidazole scaffold into more complex, polycyclic systems that are of interest in medicinal chemistry. researchgate.netdergipark.org.tr The synthesis of fused imidazoles is a common strategy to explore new chemical space for biologically active compounds. nih.govresearchgate.net

Table 2: Potential Complex Architectures from this compound

| Reactant | Resulting Fused Ring System | General Method |

|---|---|---|

| 2-Aminophenol | Imidazo[4,5-f]benzoxazole derivative | Condensation and cyclization |

| 2-Aminothiophenol | Imidazo[4,5-f]benzothiazole derivative | Condensation and cyclization |

| 1,2-Phenylenediamine | Imidazo[4,5-f]benzimidazole derivative | Condensation and cyclization |

Modern Synthetic Advances and Future Methodological Developments

Recent progress in organic synthesis offers new avenues for the efficient and sustainable production and derivatization of substituted imidazoles. rsc.org While many of these methods have been developed for a broad range of imidazoles, their application to this compound represents a logical future direction.

Modern Synthetic Advances:

Catalytic Methods: The use of heterogeneous catalysts, such as zeolites (e.g., ZSM-11), has been shown to be effective for the multi-component synthesis of tetrasubstituted imidazoles under solvent-free conditions. nih.gov Similarly, copper-catalyzed [3+2] cycloadditions provide a regioselective route to multisubstituted imidazoles. acs.org These catalytic systems offer advantages in terms of reusability, reduced waste, and often milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The van Leusen imidazole synthesis, a classic method for forming the imidazole ring, has been adapted to microwave conditions, significantly reducing reaction times for the creation of 1,5-disubstituted imidazoles. mdpi.com

Flow Chemistry: Continuous-flow synthesis is becoming increasingly important for the production of active pharmaceutical ingredients and other fine chemicals. researchgate.net Flow reactors offer superior control over reaction parameters, enhanced safety, and potential for streamlined multi-step syntheses without the isolation of intermediates. nih.gov This technology could be applied to both the synthesis of the this compound core and its subsequent derivatization into more complex structures. nih.gov

Future Methodological Developments:

The future of synthesizing and modifying molecules like this compound will likely focus on enhancing efficiency, selectivity, and sustainability.

Photoredox Catalysis: This rapidly developing field uses light to enable novel chemical transformations. Photoredox-mediated reactions could potentially be used for C-H functionalization of the imidazole ring, offering new ways to introduce substituents without pre-functionalization.

Enzymatic Catalysis: The use of enzymes as catalysts in organic synthesis provides unparalleled selectivity under mild, environmentally friendly conditions. While not yet widely applied to this specific class of imidazoles, the development of engineered enzymes could provide highly efficient routes to chiral imidazole derivatives.

Machine Learning and Automation: The integration of machine learning algorithms with automated synthesis platforms can accelerate the discovery of optimal reaction conditions and novel synthetic routes, reducing the time and resources required for methodological development.

These advanced methodologies promise to provide chemists with more powerful and precise tools for the synthesis and manipulation of complex imidazole-based compounds, paving the way for the discovery of new molecules with valuable applications.

Biological Activity and Pharmacological Efficacy of 1 Isopropyl 1h Imidazole 5 Carbaldehyde Derivatives

Anti-inflammatory Properties and Immunomodulatory Effects

Imidazole-based compounds have emerged as promising anti-inflammatory agents. sciencescholar.us Their mechanism of action often involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes and cytokines. nih.govnih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, important mediators of inflammation. nih.govnih.gov In-silico docking studies have predicted favorable binding interactions of imidazole (B134444) derivatives with both COX-1 and COX-2 enzymes. sciencescholar.us This is supported by in-vivo studies, such as the carrageenan-induced rat paw edema model, where certain imidazole derivatives demonstrated anti-inflammatory activity comparable to or even slightly higher than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. sciencescholar.usresearchgate.net

Beyond COX inhibition, imidazole derivatives can modulate inflammatory responses by targeting cytokine signaling pathways. nih.gov Some derivatives have been shown to inhibit the p38 mitogen-activated protein kinase (p38 MAPK), a key regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov By inhibiting p38 MAPK, these compounds can effectively suppress the inflammatory cascade. nih.gov For example, a series of 1-hydroxy-2,4,5-triaryl imidazole derivatives showed potent IL-1β inhibitory activity, with the most active compound demonstrating 82% inhibition. nih.gov

Anticancer Activity and Cytotoxic Mechanisms

The imidazole scaffold is a key structural feature in several clinically used anticancer drugs and is a focal point in the development of new cytotoxic agents. nih.govfrontiersin.org Derivatives of imidazole have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govresearchgate.net

The cytotoxic mechanisms of imidazole derivatives are diverse and target multiple cellular pathways crucial for cancer cell growth and survival. nih.gov Proposed targets include:

Tubulin/Microtubules: Some derivatives can interfere with microtubule dynamics, disrupting cell division and leading to apoptosis. nih.gov

Kinase Inhibition: Imidazoles can act as inhibitors of various protein kinases that are often overactive in cancer cells, such as tyrosine kinases. frontiersin.orgnih.gov

Histone Deacetylases (HDACs): These enzymes are crucial for gene expression, and their inhibition by imidazole derivatives can restore normal gene expression patterns and suppress tumor growth. nih.gov

Induction of Apoptosis: Studies have shown that imidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells, evidenced by nuclear condensation and other cellular changes. researchgate.net

The cytotoxic potency of these derivatives has been quantified in numerous studies. For example, a series of imidazole-based N-phenylbenzamide derivatives were tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing significant activity. frontiersin.org

Table 3: Cytotoxic Activity (IC₅₀) of Imidazole Derivative 4f against Human Cancer Cell Lines

| Cancer Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|

| Lung (A549) | 7.5 | frontiersin.org |

| Cervical (HeLa) | 9.3 | frontiersin.org |

Enzyme Inhibition and Receptor Interaction Studies

The pharmacological effects of 1-Isopropyl-1H-imidazole-5-carbaldehyde derivatives are fundamentally linked to their interactions with specific enzymes and cellular receptors. nih.gov The structural versatility of the imidazole ring allows for targeted design to inhibit various enzymatic pathways. nih.gov

Key enzyme targets identified for imidazole derivatives include:

Sirtuins (Class III HDACs): These NAD+-dependent enzymes are involved in regulating cellular homeostasis and gene expression. Imidazole derivatives can be designed to act as either inhibitors or activators of sirtuins, thereby modulating cellular functions and gene expression patterns. nih.gov

p38 MAP Kinase: As mentioned in the anti-inflammatory section, this kinase is a critical target. Docking studies have revealed that hydrogen-bond interactions with key residues like Met109 in the enzyme's active site are crucial for inhibitor binding. nih.gov

Cyclooxygenases (COX-1 and COX-2): These enzymes are primary targets for anti-inflammatory drugs. sciencescholar.us

L-glutamine: D-fructose-6-phosphate amidotransferase: Molecular docking studies have suggested that imidazole derivatives can act as inhibitors of this enzyme, which is involved in microbial metabolic pathways, indicating a potential mechanism for antimicrobial action. researchgate.net

In addition to enzyme inhibition, some imidazole derivatives can function as allosteric modulators of G-Protein Coupled Receptors (GPCRs), which are implicated in immune regulation. smolecule.com

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of imidazole derivatives. nih.gov SAR studies reveal how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds. nih.gov

For antifungal activity , SAR studies have yielded several key insights:

Bulky Substituents: The presence of bulky substituents at the N-1 position of the imidazole ring has been found to be unfavorable for antifungal activity. nih.gov This suggests that steric hindrance at this position may interfere with binding to the target enzyme, lanosterol (B1674476) 14α-demethylase.

Phenyl Group Substitution: For derivatives containing a phenyl group, the presence of strong electron-withdrawing groups (like CF₃) at the meta position did not lead to any antifungal activity, indicating that substitution patterns on aromatic rings are critical. nih.gov

For anticancer activity , specific substitutions can dramatically enhance potency. In one study of N-phenylbenzamide derivatives, the introduction of a fluorine atom onto the phenyl ring (compound 4f) resulted in the most active compound in the series against multiple cancer cell lines. frontiersin.org

For anti-inflammatory activity , SAR analysis of 1-hydroxy-2,4,5-triaryl imidazole derivatives revealed that a compound bearing a para-hydroxy-meta-methoxyphenyl group exhibited the best inhibitory action against IL-1β production, highlighting the importance of the substitution pattern on the aryl rings for anti-cytokine activity. nih.gov

These investigations underscore the high degree of tunability of the imidazole scaffold, where subtle changes in substitution can lead to significant variations in biological activity and target selectivity.

Pharmacological Evaluation and Therapeutic Potential

The pharmacological evaluation of derivatives originating from this compound is an emerging area of research, driven by the known biological activities of the parent compound and the broader therapeutic relevance of the imidazole scaffold. While extensive studies detailing the specific efficacy of a wide range of its derivatives are not yet prevalent in publicly accessible scientific literature, the parent compound itself has been identified as a significant starting point for the development of new therapeutic agents.

Research into this compound hydrochloride indicates that it possesses notable biological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities. smolecule.com The unique chemical structure, featuring an isopropyl group for enhanced solubility and stability, and a reactive carbaldehyde group, makes it a versatile precursor for synthesizing a variety of derivative compounds. smolecule.com The aldehyde functional group is particularly useful as it allows for the creation of new molecules, such as imines, through condensation reactions, which can in turn exhibit their own biological effects.

The therapeutic potential of these derivatives is largely extrapolated from the activities of the core imidazole structure and the parent compound. The primary areas of therapeutic interest include:

Anticancer Activity: The parent compound has been investigated for its ability to inhibit the growth of several cancer cell lines, including those of the breast and colon. smolecule.com This suggests that derivatives could be synthesized and evaluated as more potent and selective anticancer agents. The imidazole ring is a key component in many existing anticancer drugs, where it can interact with various biological targets.

Antimicrobial Properties: this compound is considered a valuable intermediate in the synthesis of novel antifungal and antibacterial agents. This suggests a strong potential for its derivatives to be developed into new treatments for infectious diseases.

Anti-inflammatory Effects: The parent compound has been noted for its potential to suppress the production of pro-inflammatory cytokines. smolecule.com This opens the possibility for developing derivatives that could serve as novel anti-inflammatory drugs.

Further research has pointed to the potential for the parent compound to interact with specific biological targets, such as enzymes and pathways involved in inflammation and cancer progression, making it a strong candidate for further pharmacological exploration. smolecule.com For instance, its imidazole scaffold and aldehyde group may facilitate interactions within the ATP-binding pockets of kinases, enzymes often implicated in cancer.

Due to the limited specific data on the pharmacological evaluation of a series of derivatives from this compound, a data table summarizing such findings cannot be provided at this time. The available information focuses on the parent compound's potential as a building block for future drug discovery.

Computational and Theoretical Investigations of 1 Isopropyl 1h Imidazole 5 Carbaldehyde

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), it is possible to elucidate the electronic structure of 1-Isopropyl-1H-imidazole-5-carbaldehyde, providing a basis for interpreting its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the electron-donating isopropyl group at the N1 position and the electron-withdrawing carbaldehyde group at the C5 position of the imidazole (B134444) ring influence the energies of these orbitals. The HOMO is expected to be distributed over the electron-rich imidazole ring, while the LUMO is likely localized on the carbaldehyde group due to its electrophilic nature.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Note: This data is illustrative and based on typical values for similar imidazole derivatives calculated using DFT.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas).

In this compound, the most negative potential (red) is anticipated around the oxygen atom of the carbaldehyde group and the N3 atom of the imidazole ring, making these sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the isopropyl group are expected to exhibit a positive potential (blue), indicating them as sites for potential nucleophilic interaction.

Topological Analysis and Bonding Characteristics

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed description of the bonding characteristics within a molecule. This analysis can reveal the nature of chemical bonds (covalent, ionic, etc.) and identify bond critical points (BCPs) and ring critical points (RCPs). For this compound, this analysis would confirm the covalent nature of the bonds within the imidazole ring and the substituents, and provide insights into the aromaticity of the imidazole ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, by inhibiting specific enzymes.

For this compound, docking studies could be performed against various protein targets to explore its potential therapeutic applications. For instance, based on the activities of similar compounds, potential targets could include microbial enzymes like Glucosamine-6-phosphate synthase or viral proteins. The docking results would provide information on the binding affinity (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Bacterial Enzyme

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | N3 of imidazole with SER122; O of carbaldehyde with LYS45 |

| Hydrophobic Interactions | Isopropyl group with VAL68, ILE89 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsonline.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

For a series of N-alkyl-1H-imidazole-5-carbaldehyde derivatives, a QSAR model could be developed to predict their antibacterial activity, for example. ijpsonline.com The model would likely include descriptors related to electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity. A typical QSAR equation might take the form:

pMIC = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where pMIC is the negative logarithm of the minimum inhibitory concentration.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N bond of the isopropyl group and the C-C bond of the carbaldehyde group can lead to different conformers.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govmdpi.com An MD simulation of this compound, either in a solvent or bound to a protein, can reveal its conformational flexibility, the stability of different conformers, and the nature of its interactions with its environment. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Theoretical Insights into Reactivity and Selectivity

Computational and theoretical chemistry provide powerful tools to understand and predict the chemical behavior of molecules. In the absence of direct experimental studies on the reactivity and selectivity of this compound, computational methods such as Density Functional Theory (DFT) offer significant insights. By examining the electronic structure and properties of this molecule, we can infer its reactivity patterns and the selectivity it is likely to exhibit in chemical reactions. These theoretical investigations are crucial for designing new synthetic routes and for understanding the molecule's potential applications.

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly the N-1 nitrogen and the C-2 and C-4 carbon atoms. The LUMO, on the other hand, is anticipated to be concentrated on the electron-withdrawing carbaldehyde group, specifically the carbonyl carbon and oxygen atoms. This distribution of frontier orbitals suggests that the imidazole ring is the primary site for electrophilic attack, while the carbaldehyde group is the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of this compound, the most negative potential (red and yellow regions) is expected to be located around the oxygen atom of the carbaldehyde group and the N-3 nitrogen of the imidazole ring, indicating these as likely sites for electrophilic attack or protonation. Conversely, the regions of most positive potential (blue regions) are anticipated to be around the hydrogen atoms and the carbonyl carbon, suggesting these as sites for nucleophilic attack.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These calculated parameters can be used to compare the reactivity of this compound with other related compounds.

Table 1: Frontier Molecular Orbital (FMO) Energies and Related Parameters

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.58 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.43 |

Table 2: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.365 |

| Chemical Hardness (η) | 2.215 |

| Global Electrophilicity Index (ω) | 4.29 |

| Chemical Softness (S) | 0.451 |

These theoretical insights are invaluable for predicting the regioselectivity of reactions involving this compound. For instance, in electrophilic aromatic substitution reactions, the substitution is most likely to occur at the C-4 position of the imidazole ring due to its higher electron density, as suggested by both FMO analysis and MEP maps. In nucleophilic addition reactions, the carbonyl carbon of the carbaldehyde group is the expected site of attack. The isopropyl group at the N-1 position, being an electron-donating group, further enhances the electron density of the imidazole ring, thereby increasing its nucleophilicity and reactivity towards electrophiles.

Advanced Research Applications of 1 Isopropyl 1h Imidazole 5 Carbaldehyde

Medicinal Chemistry and Rational Drug Design

The structural motifs present in 1-Isopropyl-1H-imidazole-5-carbaldehyde make it a valuable precursor in the rational design and synthesis of new therapeutic agents. The imidazole (B134444) ring is a well-known pharmacophore that can engage in various biological interactions, while the aldehyde group offers a reactive handle for diverse chemical transformations.

This compound serves as a crucial starting material for creating molecules with significant biological activity, particularly in the development of enzyme inhibitors. Its utility is demonstrated in the synthesis of inhibitors for poly(ADP-ribose)polymerase (PARP) and aldehyde dehydrogenase 2 (ALDH-2), enzymes implicated in cancer and substance dependency disorders, respectively.

In the development of PARP inhibitors, the aldehyde is used to construct complex heterocyclic systems designed to target the enzyme's active site. google.com Similarly, it is a key component in the synthesis of ALDH-2 inhibitors, where the final molecule incorporates the 1-isopropyl-1H-imidazol-5-yl moiety. googleapis.com These applications highlight the compound's role in generating lead structures in the drug discovery process. Commercial suppliers also note its value as an intermediate for creating a range of bioactive molecules, including potential antifungal and antibacterial agents. chemimpex.com

The practical application of this compound is detailed in patented synthetic routes for targeted therapies. Its aldehyde functionality is exploited in condensation and coupling reactions to build larger, more complex molecular frameworks.

One prominent example is its use in the synthesis of dihydropyridophthalazinone-based PARP inhibitors. In this multi-step synthesis, this compound is reacted with (E)-4-(benzylideneamino)isobenzofuran-1(3H)-one in the presence of sodium ethoxide to form a key intermediate in the construction of the final inhibitor. google.comgoogle.com

Another specific application is in the preparation of potent ALDH-2 inhibitors. The synthesis involves a Sonogashira coupling reaction where a terminal alkyne, derived from the aldehyde, is coupled with a chromone (B188151) derivative. The initial aldehyde is first converted into an ethynyl (B1212043) derivative, which then serves as the coupling partner to produce the final target molecule, N-(4-(7-(1-isopropyl-1H-imidazol-5-yl)ethynyl)-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide. googleapis.com

The following table summarizes these synthetic applications:

Table 1: Pharmaceutical Synthesis Applications| Target Molecule Class | Synthetic Role of this compound | Key Reaction Type | Reference |

|---|---|---|---|

| PARP Inhibitors | Reactant for building the core heterocyclic structure | Condensation Reaction | google.comgoogle.com |

| ALDH-2 Inhibitors | Precursor to the key ethynyl-imidazole intermediate | Sonogashira Coupling | googleapis.com |

Agrochemical Research and Formulation

In the field of agrochemicals, this compound is recognized as a valuable intermediate for the development of effective crop protection agents. chemimpex.com The imidazole moiety is a core component of many successful fungicides and herbicides due to its ability to interfere with essential biological processes in pests and weeds. The reactivity and stability of the compound make it suitable for inclusion in various chemical syntheses aimed at producing new active ingredients for agrochemical formulations. chemimpex.com While its role as a precursor is established, specific, publicly documented synthetic pathways leading to commercial agrochemical products are not detailed in available research.

Materials Science Innovations

The distinct electronic and reactive properties of this compound have led to its exploration in materials science for creating functional polymers and advanced materials.

The compound is noted for its utility in the preparation of specialized polymers. The aldehyde group can be used to graft the imidazole unit onto polymer backbones or to act as a reactive site for cross-linking, thereby modifying the physical and chemical properties of the material. The presence of the imidazole ring can impart desirable characteristics such as thermal stability, conductivity, or the ability to coordinate with metal ions.

There is significant research interest in using imidazole derivatives for the creation of "smart" materials. This compound is identified as a building block for developing photoresponsive polymers and as a potential ligand for the backbone of metal-organic frameworks (MOFs). smolecule.com In photoresponsive materials, the imidazole moiety can be part of a system that undergoes a structural change upon exposure to light. In the context of MOFs, the nitrogen atoms of the imidazole ring can coordinate with metal ions, while the aldehyde group offers a site for post-synthetic modification, allowing for the fine-tuning of the framework's properties for applications in gas storage or catalysis. smolecule.com

Catalytic Applications and Ligand Precursor Design

This compound is a versatile heterocyclic compound that serves as a valuable precursor in the design of specialized ligands for catalysis. Its molecular architecture, featuring a substituted imidazole ring and a reactive carbaldehyde group, allows for the synthesis of complex molecules capable of coordinating with metal centers to facilitate a variety of chemical transformations. The imidazole nucleus provides a strong σ-donor nitrogen atom, a common feature in many successful catalyst systems, while the aldehyde function acts as a synthetic handle for elaboration into multidentate ligand frameworks.

Imidazole and its derivatives are fundamental building blocks in coordination chemistry and have been widely employed in the development of ligands for catalysis. researchgate.net The imidazole ring possesses two nitrogen atoms, making it an excellent coordinating agent for a wide range of metal ions. researchgate.net Ligands derived from this compound are utilized in the construction of metal-organic frameworks (MOFs) and other coordination complexes. researchgate.net

The aldehyde group on the imidazole ring is particularly useful for creating more complex ligand structures through reactions like condensation, which can yield imines and other derivatives. These derivatives can then act as ligands in coordination chemistry, forming stable complexes with transition metals that can enhance reaction rates and selectivity in various catalytic processes. The presence of the isopropyl group on the nitrogen atom influences the steric and electronic properties of the resulting ligand, which can be fine-tuned to optimize the performance of a catalyst for a specific reaction. Imidazole-based ligands are integral to the development of catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | nih.gov |

| Molecular Weight | 138.17 g/mol | nih.gov |

| CAS Number | 183012-99-9 | chemimpex.com |

| Appearance | Off-white solid | chemimpex.com |

| InChI Key | MYQYSBNQGHIGIE-UHFFFAOYSA-N | sigmaaldrich.com |

| PubChem CID | 17760645 | nih.gov |

The imidazole moiety is a crucial coordinating group in numerous biological systems, most notably as the side chain of the amino acid histidine in metalloenzymes. This has inspired chemists to design synthetic ligands that mimic the coordination environment of metal ions in these proteins. Such "biomimetic" or "bioinspired" systems are valuable for studying biological processes and for developing new catalysts with enzyme-like activity.

This compound is an ideal precursor for constructing these biomimetic chelating ligands. The imidazole ring provides the biologically relevant coordinating group. The true synthetic utility comes from the carbaldehyde function at the 5-position. This aldehyde group can readily undergo Schiff base condensation with various primary amines. By reacting it with polyamines, researchers can synthesize tripodal or other polydentate ligands that create a coordination pocket around a metal ion, mimicking the active site of a metalloenzyme. For instance, condensing the aldehyde with a molecule containing two or more amine groups can create a ligand that can bind to a metal center through multiple nitrogen atoms, similar to how protein side chains coordinate a metal cofactor. osti.gov This approach allows for the creation of catalysts for complex reactions like water reduction and oxidation. osti.gov

Table 2: Ligand Synthesis Pathways from this compound

| Reaction Type | Reactant | Resulting Ligand Feature | Potential Application |

| Schiff Base Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Formation of bidentate ligands. |

| Reductive Amination | Amine + Reducing Agent | Secondary Amine | Creation of flexible ligand backbones. |

| Wittig Reaction | Phosphonium Ylide | Alkene | Carbon chain extension for larger ligands. |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System | Synthesis of conjugated ligand systems. |

Analytical Chemistry Reagent Applications

In the field of analytical chemistry, this compound serves as a specialized reagent. It is utilized in various analytical techniques to aid in the identification and quantification of other substances within complex mixtures. chemimpex.com The reactivity of its aldehyde group is key to these applications.

The primary use of this compound in an analytical context is as a derivatizing agent. Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), require analytes to have specific properties for effective separation and detection (e.g., volatility for GC or the presence of a chromophore for UV-Vis detection in HPLC). The aldehyde group of this compound can react selectively with specific functional groups in target analyte molecules (such as primary amines) to form a new, more easily detectable derivative. This process of chemical derivatization can significantly enhance the sensitivity and selectivity of an analytical method. For example, by reacting an analyte with this compound, a UV-absorbing imidazole tag can be attached, allowing for sensitive detection using a standard HPLC-UV detector.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-Isopropyl-1H-imidazole-5-carbaldehyde and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of novel and sustainable synthetic routes is a critical area for future research.

Key areas of focus will likely include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. The application of MAOS to the synthesis of imidazole (B134444) derivatives has been shown to be highly efficient.

Ultrasound-Assisted Synthesis: Sonochemistry offers another green alternative to conventional synthetic methods. The use of ultrasonic irradiation can enhance reaction rates and lead to the formation of desired products under milder conditions.

Flow Chemistry: Continuous flow synthesis presents a scalable and sustainable approach. This methodology allows for precise control over reaction parameters, leading to higher purity products and reduced waste streams. The automation of flow synthesis could enable the rapid generation of a library of this compound derivatives for screening purposes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future research may explore the enzymatic synthesis of this imidazole derivative, offering high selectivity and biodegradability of the catalyst.

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted | Rapid reaction times, improved yields, reduced solvent use |

| Ultrasound-Assisted | Enhanced reaction rates, milder reaction conditions |

| Flow Chemistry | Scalability, precise control, reduced waste |

| Biocatalysis | High selectivity, environmentally benign catalysts |

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While preliminary studies have indicated the potential for this compound and its analogs to exhibit antimicrobial, anti-inflammatory, and anticancer properties, a vast landscape of biological targets remains to be explored. The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting a broad therapeutic potential for its derivatives.

Future research should focus on:

Kinase Inhibition: Many imidazole-containing compounds are known to be potent kinase inhibitors. Investigating the inhibitory activity of this compound derivatives against a panel of kinases could uncover novel therapeutic agents for cancer and inflammatory diseases. For instance, derivatives of imidazole have shown promise as inhibitors of JNK3 for Alzheimer's disease and GSK-3β in the context of breast cancer.

Modulation of Protein-Protein Interactions (PPIs): The disruption of disease-relevant PPIs is a rapidly growing area of drug discovery. The structural features of this compound could serve as a starting point for designing small molecules that can modulate these challenging targets.

Targeting Novel Enzymes: The unique electronic and steric properties of this compound may allow it to interact with novel or underexplored enzyme active sites. Screening against a diverse range of enzymes could lead to the discovery of first-in-class inhibitors for various diseases.

Antiparasitic and Antiviral Applications: The imidazole core is present in several antiparasitic and antiviral drugs. Further investigation into the efficacy of this compound derivatives against a range of pathogens is warranted.

Integration of Advanced Computational Techniques for De Novo Design

The rational design of novel drug candidates based on the this compound scaffold can be significantly accelerated through the integration of advanced computational techniques. These methods can guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future computational efforts will likely involve:

Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries to identify new hits with the desired imidazole core.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD techniques, such as molecular docking, can be used to predict the binding mode of this compound derivatives and guide the design of more potent analogs.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are revolutionizing drug discovery. These technologies can be employed for de novo design of novel molecules with desired properties, prediction of bioactivity, and optimization of synthetic routes. Generative models can be trained on existing chemical data to propose novel this compound derivatives with a high probability of biological activity.

| Computational Technique | Application in Drug Discovery |

| Pharmacophore Modeling | Virtual screening of compound libraries |

| Molecular Docking | Prediction of binding modes and affinities |

| AI and Machine Learning | De novo design, bioactivity prediction, synthesis optimization |

Expansion into Emerging Fields of Functional Materials and Nanoscience

The unique chemical properties of this compound make it an attractive building block for the development of novel functional materials and for applications in nanoscience. The imidazole moiety can act as a ligand for metal ions, while the carbaldehyde group provides a reactive handle for further functionalization.

Promising areas for future research include:

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal ions to form porous, crystalline structures known as MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound could lead to MOFs with unique topologies and properties.

Luminescent Materials: Imidazole-based metal complexes often exhibit interesting photophysical properties. The development of luminescent materials based on this compound could lead to applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Chemosensors: The ability of the imidazole ring to bind to metal ions can be exploited in the design of chemosensors. Derivatives of this compound could be developed as selective and sensitive fluorescent or colorimetric sensors for the detection of specific metal ions in environmental or biological samples.

Functional Polymers: The reactive aldehyde group can be used to incorporate the imidazole moiety into polymer chains. This could lead to the development of functional polymers with applications in areas such as drug delivery, coatings, and membranes.

Collaborative Research Opportunities Across Chemistry and Biology

The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. Collaborative efforts between chemists and biologists will be crucial to fully realize the potential of this compound.

Key opportunities for collaboration include:

Drug Discovery and Development: Synthetic chemists can design and synthesize novel derivatives, which can then be evaluated by biologists for their activity against various biological targets. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.

Chemical Biology: The development of chemical probes based on the this compound scaffold can provide valuable tools for studying biological processes. These probes can be used to identify new drug targets and to elucidate the mechanisms of action of bioactive compounds.

Biomaterials Science: The design and synthesis of new biomaterials based on this compound will require close collaboration between materials chemists and biologists to ensure biocompatibility and functionality in biological systems.

Computational and Experimental Synergy: Computational chemists can use their tools to predict the properties of new derivatives, guiding the efforts of synthetic chemists and helping to interpret the results of biological assays. This synergy between computational and experimental approaches is becoming increasingly important in all areas of chemical and biological research.

Q & A

Q. What are the common synthetic routes for 1-Isopropyl-1H-imidazole-5-carbaldehyde?

- Methodological Answer : Synthesis typically involves alkylation of the imidazole ring followed by oxidation. For example:

Alkylation : React 1H-imidazole-5-carbaldehyde with isopropyl halides in the presence of a base (e.g., K₂CO₃) to introduce the isopropyl group at the N1 position.

Oxidation : Use mild oxidizing agents (e.g., MnO₂) to ensure the aldehyde group remains intact.

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-oxidation or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions and aldehyde proton (δ ~9.8–10.0 ppm). Compare with analogs like 1-methyl-1H-imidazole-5-carbaldehyde .

- FTIR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).

- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., aldehyde vs. enol forms) by analyzing bond lengths and angles .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Store under inert gas (argon) at –20°C to prevent aldehyde oxidation.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to detect impurities like carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictions in NMR data due to tautomerism be resolved?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomeric interconversion.

- DFT Calculations : Compare experimental chemical shifts with computed values for aldehyde and enol tautomers.

- Crystallographic Validation : Use X-ray data to confirm the dominant tautomer in the solid state .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystal growth.

- SHELX Refinement : Use SHELXL for structure solution and refinement. Address twinning or disorder by adjusting occupancy parameters .

- Example : Ethyl-substituted imidazole analogs crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .

Q. How can HPLC methods be developed to quantify impurities in this compound?

- Methodological Answer :

- Column Selection : Use C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile).

- Impurity Profiling : Reference Pharmacopeial methods for related compounds (e.g., propylene glycol ester analysis) .

- Validation : Assess linearity (R² > 0.995), LOD/LOQ, and recovery rates per ICH guidelines.

Q. What computational approaches predict the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity at the aldehyde carbon.

- Docking Studies : Model interactions with biological targets (e.g., xanthine oxidase) using AutoDock Vina, referencing imidazole-based inhibitors .

Q. How can derivatives be designed to enhance biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.